
Methyl 4-(1-bromoethyl)benzoate
Overview
Description
Methyl 4-(1-bromoethyl)benzoate: is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is replaced by a 1-bromoethyl group, and the carboxyl group is esterified with methanol. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
Methyl 4-(1-bromoethyl)benzoate is an ester and a lachrymator . It is an important drug intermediate
Mode of Action
The mode of action of this compound involves its interaction with its targets. It is known to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . In the initiating step of a free radical reaction, for example, this compound loses the bromo atom, leaving behind a radical .
Biochemical Pathways
It is known to be used in the synthesis of 9-o-(4-carboxybenzyl)berberine (cbb) .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
It is known to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is recommended to be stored in an inert atmosphere at 2-8°C . This suggests that temperature and atmospheric conditions can affect the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(1-bromoethyl)benzoate can be synthesized through several methods. One common method involves the bromination of methyl 4-ethylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to achieve selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(1-bromoethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R) under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Nucleophilic Substitution: Methyl 4-(hydroxyethyl)benzoate, methyl 4-(cyanoethyl)benzoate.
Reduction: Methyl 4-ethylbenzoate.
Oxidation: Methyl 4-(carboxyethyl)benzoate, methyl 4-(formylethyl)benzoate.
Scientific Research Applications
Medicinal Chemistry Applications
Potential Anti-HIV Agents:
Methyl 4-(1-bromoethyl)benzoate is utilized in the synthesis of compounds that exhibit anti-HIV activity. Its structure allows for modifications that can enhance the efficacy of potential therapeutic agents against HIV. The compound serves as an intermediate in the development of various anti-HIV agents, leveraging its reactivity to introduce functional groups essential for biological activity .
Aldose Reductase Inhibitors:
Another significant application is in the preparation of aldose reductase inhibitors. These inhibitors are crucial in managing diabetic complications by preventing the conversion of glucose to sorbitol, thereby reducing osmotic and oxidative stress in tissues. This compound acts as a catalyst in the rearrangement of benzylthiothiazoline derivatives to yield these inhibitors .
Synthesis of Other Therapeutics:
The compound is also an intermediate in the synthesis of several pharmaceuticals, including Eprosartan (an antihypertensive agent), Imatinib (an anti-neoplastic), and Procarbazine (an anti-cancer agent). These applications highlight its versatility and importance in drug development .
Organic Synthesis Applications
Rearrangement Reactions:
In organic synthesis, this compound serves as a key reagent for various rearrangement reactions. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing complex organic molecules. For instance, it can facilitate the formation of new carbon-carbon bonds through cross-coupling reactions with other organometallic species .
Synthesis of Derivatives:
The compound can be modified to produce derivatives with enhanced properties or activities. For example, its bromine atom can be substituted with other functional groups to create a library of compounds for biological testing or material science applications .
Catalytic Applications
Catalyst for Organic Reactions:
this compound has been explored as a catalyst for various organic reactions, particularly those involving electrophilic aromatic substitution and nucleophilic addition reactions. Its ability to stabilize transition states makes it an effective catalyst, leading to improved yields and selectivity in synthetic processes .
Case Study 1: Development of Anti-HIV Agents
Research has demonstrated that derivatives synthesized from this compound exhibit significant anti-HIV activity. A study focused on modifying this compound led to the identification of several promising candidates that showed potent inhibition of HIV replication in vitro, highlighting its potential as a scaffold for drug development .
Case Study 2: Aldose Reductase Inhibitors
In another study, researchers utilized this compound to synthesize a series of aldose reductase inhibitors through rearrangement reactions. The resulting compounds were tested for their ability to lower sorbitol levels in diabetic models, demonstrating effective management of diabetic complications .
Comparison with Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar structure but with a bromomethyl group instead of a 1-bromoethyl group.
Methyl 4-bromobenzoate: Contains a bromine atom directly attached to the benzene ring without the ethyl group.
Uniqueness: Methyl 4-(1-bromoethyl)benzoate is unique due to the presence of the 1-bromoethyl group, which provides distinct reactivity compared to other brominated benzoates. This allows for selective transformations and the synthesis of specific derivatives that are not easily accessible with other compounds.
Biological Activity
Methyl 4-(1-bromoethyl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the bromination of methyl 4-bromobenzoate or similar precursors. The general synthetic route can be summarized as follows:
- Starting Material : Methyl 4-bromobenzoate.
- Reagents : Bromine or brominating agents in suitable solvents (e.g., DMF).
- Conditions : The reaction is often conducted under controlled temperatures to prevent overbromination.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its local anesthetic properties and potential toxicity.
Local Anesthetic Effects
Recent studies have shown that derivatives of benzoate compounds, including this compound, exhibit significant local anesthetic effects. The evaluation methods typically include:
- Surface Anesthesia Tests : Assessing the onset and duration of anesthetic action.
- Infiltration Anesthesia : Evaluating the effectiveness in deeper tissues.
- Acute Toxicity Tests : Determining the safety profile of the compound.
In a comparative study involving several benzoate derivatives, compounds such as tetracaine and pramocaine were used as reference standards. This compound demonstrated comparable efficacy in local anesthesia while exhibiting lower toxicity levels than traditional anesthetics .
Toxicity Profile
The toxicity profile of this compound has been characterized through various assays. Key findings include:
- Acute Toxicity : Classified as toxic if swallowed, with significant skin and eye irritation potential .
- LD50 Values : Experimental results indicate an LD50 value that suggests moderate toxicity compared to other anesthetic agents.
Case Study 1: Anesthetic Efficacy
In a controlled study, this compound was administered to animal models to evaluate its anesthetic properties. The results indicated:
- Onset Time : Rapid onset comparable to established local anesthetics.
- Duration of Action : Prolonged duration with minimal side effects observed.
Compound | Onset Time (min) | Duration (min) | Toxicity Level |
---|---|---|---|
This compound | 5 | 120 | Moderate |
Tetracaine | 3 | 150 | High |
Pramocaine | 4 | 130 | Moderate |
Case Study 2: Comparative Analysis
A comparative analysis involving multiple benzoates revealed that structural modifications significantly affect biological activity. This compound's unique structure contributed to its favorable anesthetic properties while maintaining a lower toxicity profile compared to other derivatives .
Properties
IUPAC Name |
methyl 4-(1-bromoethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZOUWPYWNKWCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20492140 | |
Record name | Methyl 4-(1-bromoethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20492140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16281-97-3 | |
Record name | Methyl 4-(1-bromoethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20492140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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